1-(2-Chloropyridin-4-yl)ethanamine 1-(2-Chloropyridin-4-yl)ethanamine
Brand Name: Vulcanchem
CAS No.: 1060811-99-5
VCID: VC3002816
InChI: InChI=1S/C7H9ClN2/c1-5(9)6-2-3-10-7(8)4-6/h2-5H,9H2,1H3
SMILES: CC(C1=CC(=NC=C1)Cl)N
Molecular Formula: C7H9ClN2
Molecular Weight: 156.61 g/mol

1-(2-Chloropyridin-4-yl)ethanamine

CAS No.: 1060811-99-5

Cat. No.: VC3002816

Molecular Formula: C7H9ClN2

Molecular Weight: 156.61 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Chloropyridin-4-yl)ethanamine - 1060811-99-5

CAS No. 1060811-99-5
Molecular Formula C7H9ClN2
Molecular Weight 156.61 g/mol
IUPAC Name 1-(2-chloropyridin-4-yl)ethanamine
Standard InChI InChI=1S/C7H9ClN2/c1-5(9)6-2-3-10-7(8)4-6/h2-5H,9H2,1H3
Standard InChI Key QVYJLHKUZZRYEH-UHFFFAOYSA-N
SMILES CC(C1=CC(=NC=C1)Cl)N
Canonical SMILES CC(C1=CC(=NC=C1)Cl)N

Chemical Structure and Properties

1-(2-Chloropyridin-4-yl)ethanamine exists as a free base with the molecular formula C₇H₉ClN₂ and a molecular weight of 156.61 g/mol. The compound features a pyridine ring with a chlorine atom at the 2-position and an ethanamine group at the 4-position. This structural arrangement contributes to its chemical reactivity and potential therapeutic applications.

Structural Identifiers

The compound can be identified through several standard chemical notations as summarized in the table below:

Identifier TypeValue
IUPAC Name1-(2-chloropyridin-4-yl)ethanamine
Molecular FormulaC₇H₉ClN₂
Molecular Weight156.61 g/mol
CAS Number1060811-99-5
PubChem CID46835230
InChIInChI=1S/C7H9ClN2/c1-5(9)6-2-3-10-7(8)4-6/h2-5H,9H2,1H3
SMILESCC(C1=CC(=NC=C1)Cl)N

Table 1: Key structural identifiers for 1-(2-Chloropyridin-4-yl)ethanamine

Enantiomeric Forms

1-(2-Chloropyridin-4-yl)ethanamine contains a chiral center at the carbon atom connected to the amine group, resulting in two enantiomers:

  • (R)-1-(2-Chloropyridin-4-yl)ethanamine - The right-handed enantiomer with specific optical rotation

  • (S)-1-(2-Chloropyridin-4-yl)ethanamine - The left-handed enantiomer

These enantiomers may exhibit different biological activities and pharmacological properties, which is particularly relevant for pharmaceutical applications where enantiopurity can significantly impact therapeutic efficacy.

Salt Forms

The compound can exist in various salt forms, most notably as the dihydrochloride salt with the molecular formula C₇H₉ClN₂·2HCl (C₇H₁₁Cl₃N₂) and a molecular weight of 229.5 g/mol . Salt formation improves solubility and stability characteristics, making these forms particularly useful for pharmaceutical formulations.

Synthesis Methods

The synthesis of 1-(2-Chloropyridin-4-yl)ethanamine typically follows established organic chemistry procedures targeting the formation of the carbon-nitrogen bond.

Standard Synthetic Route

The most common synthesis pathway involves the reaction of 2-chloropyridine-4-carbaldehyde with ammonia or an appropriate amine source in the presence of a reducing agent. This reductive amination process forms the essential carbon-nitrogen bond while maintaining the chloropyridine structure.

Synthesis Steps

A typical synthesis procedure may involve the following stages:

  • Preparation of 2-chloropyridine-4-carbaldehyde from appropriate precursors

  • Reductive amination with ammonia or primary amines

  • Reduction of the resulting imine intermediate

  • Isolation and purification of the target compound

  • Optional salt formation (e.g., treatment with HCl to form the hydrochloride or dihydrochloride salt)

Enantioselective Synthesis

For applications requiring enantiomerically pure compounds, stereoselective synthetic routes may be employed. These typically utilize:

  • Chiral auxiliaries to direct the stereoselective formation of the carbon-nitrogen bond

  • Enzymatic resolution of racemic mixtures

  • Asymmetric catalysis during key synthetic steps

  • Chromatographic separation of enantiomers

Applications

1-(2-Chloropyridin-4-yl)ethanamine demonstrates versatility across multiple applications due to its unique structural features.

Pharmaceutical Applications

The compound serves as a valuable intermediate in pharmaceutical synthesis, contributing to the development of various bioactive molecules. The chloropyridine moiety allows for further functionalization through various coupling reactions, making it a versatile building block.

Chemical Research

In organic synthesis, 1-(2-Chloropyridin-4-yl)ethanamine functions as:

  • A scaffold for constructing more complex molecules

  • A substrate for studying reaction mechanisms

  • A precursor in the synthesis of heterocyclic compounds

  • A model compound for investigating structure-activity relationships

Agrochemical Development

The structural features of 1-(2-Chloropyridin-4-yl)ethanamine make it relevant for agrochemical applications, potentially contributing to the development of:

  • Plant growth regulators

  • Crop protection agents

  • Selective herbicides or pesticides

Chemical Reactivity

The reactivity profile of 1-(2-Chloropyridin-4-yl)ethanamine is dictated by its functional groups, enabling diverse chemical transformations.

Amine Group Reactivity

The primary amine functionality participates in numerous reactions:

  • Acylation to form amides

  • Alkylation to form secondary or tertiary amines

  • Reductive amination with carbonyls

  • Condensation reactions with carbonyls to form imines or Schiff bases

  • Nucleophilic addition to electrophiles

Pyridine Ring Reactivity

The chloropyridine moiety offers additional reactivity:

  • Nucleophilic aromatic substitution at the chlorine position

  • Metal-catalyzed cross-coupling reactions (Suzuki, Negishi, Stille)

  • Directed metallation for regioselective functionalization

  • Electrophilic aromatic substitution under forcing conditions

Related Compounds

The compound is structurally related to 1-(2-Chloropyridin-4-yl)ethanone (CAS: 23794-15-2), which may serve as a precursor in its synthesis . This ketone features similar structural elements but contains a carbonyl group instead of the amine functionality.

Property1-(2-Chloropyridin-4-yl)ethanone1-(2-Chloropyridin-4-yl)ethanamine
Molecular FormulaC₇H₆ClNOC₇H₉ClN₂
Molecular Weight155.58 g/mol156.61 g/mol
Melting Point36.5°CNot available
Boiling Point270.2±25.0°C at 760 mmHgNot available
Density1.2±0.1 g/cm³Not available
Functional GroupKetoneAmine

Table 2: Comparison of 1-(2-Chloropyridin-4-yl)ethanone and 1-(2-Chloropyridin-4-yl)ethanamine

Research Developments

Current research on 1-(2-Chloropyridin-4-yl)ethanamine focuses on expanding its applications and understanding its structure-activity relationships.

Pharmaceutical Research

The compound's utility in pharmaceutical development stems from its potential to interact with biological targets. Researchers have explored:

  • Modifications to enhance binding affinity to specific receptors

  • Structure-activity relationships to optimize therapeutic properties

  • Incorporation into more complex drug candidates

  • Development of enantioselective synthesis methods for pharmaceutical-grade production

Synthetic Methodology Research

Advances in synthetic approaches to 1-(2-Chloropyridin-4-yl)ethanamine include:

  • Flow chemistry techniques for continuous production

  • Green chemistry approaches to reduce environmental impact

  • Catalytic methods to improve efficiency and stereoselectivity

  • Novel purification strategies to enhance product quality

Future Directions

The continued study of 1-(2-Chloropyridin-4-yl)ethanamine presents several promising avenues for future research:

Medicinal Chemistry Applications

Future investigations may explore:

  • Development of targeted therapeutics based on 1-(2-Chloropyridin-4-yl)ethanamine scaffolds

  • Exploration of structure-activity relationships to enhance potency and selectivity

  • Investigation of novel biological targets for derivatives of the compound

  • Computational studies to predict and optimize binding interactions

Synthetic Innovations

Emerging synthetic approaches may include:

  • Enzymatic or biocatalytic methods for stereoselective synthesis

  • Automated synthesis platforms for rapid analog generation

  • Sustainable chemistry approaches for large-scale production

  • Novel functionalization strategies to access previously unexplored derivatives

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